molecular formula C23H19N3O7 B2447372 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618873-71-5

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2447372
CAS RN: 618873-71-5
M. Wt: 449.419
InChI Key: BRZIYNQIZLMQKJ-UHFFFAOYSA-N
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Description

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H19N3O7 and its molecular weight is 449.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Applications

  • Catalyst-Free and Solvent-Free Synthesis : The compound has been synthesized via a three-component condensation reaction involving aldehydes, aromatic amines, and ethyl pyruvate, highlighting an eco-friendly and simple procedure that is both catalyst-free and solvent-free (Niknam & Mojikhalifeh, 2014).

  • Derivative Synthesis : Research demonstrates the creation of derivatives like 5-(4-hydroxyl-3-nitrophenyl)-1-(4-methoxy-phenyl)-3-(4-methoxyphenylamino)-1,5-dihydro-pyrrol-2-one, utilizing oxime instead of aldehyde, contributing to the diverse synthesis possibilities of this compound (Niknam & Mojikhalifeh, 2014).

  • Reactions Leading to Imidazo[1,2-a]pyridines and Indoles : The compound and its derivatives have been involved in reactions with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles, indicating potential use in synthesizing these compounds (Khalafy, Setamdideh, & Dilmaghani, 2002).

  • Formation of Pyrrole Alkaloids and Lignans : Studies show the isolation of compounds like pyrrole alkaloids and lignans from certain natural sources, where similar structural motifs to this compound are observed. This suggests potential roles in the biosynthesis or synthetic mimicry of such naturally occurring substances (Yang et al., 2002).

Potential Biomedical Applications

  • Antitumor and Antimicrobial Activities : Some derivatives of this compound have demonstrated moderate antitumor and antimicrobial activities. This implies potential applications in developing new therapeutic agents targeting cancer and microbial infections (Xia et al., 2011).

  • Antibacterial Activity : Novel isoxazoline incorporated pyrrole derivatives of this compound were synthesized and showed significant in vitro antibacterial activity. This suggests its utility in developing new antibacterial agents (Kumar, Kumar, & Nihana, 2017).

  • Antioxidant Properties : Derivatives of this compound have been studied for their antioxidant capacities, indicating potential use in addressing oxidative stress-related disorders (Manap et al., 2022).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O7/c1-12-10-15(6-9-17(12)32-3)21(27)19-20(14-4-7-16(8-5-14)26(30)31)25(23(29)22(19)28)18-11-13(2)33-24-18/h4-11,20,27H,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQXLDUUXWGCHI-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

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